molecular formula C19H24FN5O2S B5522843 4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine

4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine

Cat. No.: B5522843
M. Wt: 405.5 g/mol
InChI Key: DBYTYTLMEYYCAH-UHFFFAOYSA-N
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Description

4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine is a useful research compound. Its molecular formula is C19H24FN5O2S and its molecular weight is 405.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.16347436 g/mol and the complexity rating of the compound is 602. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Compounds related to 4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine, such as novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety, have been prepared and evaluated for their antimicrobial activity. Some of these compounds have been found to exhibit significant antimicrobial properties (Ammar et al., 2004).

Inhibition of Platelet Aggregation

Piperazinyl-glutamate-pyrimidines, including structures similar to the queried compound, have been developed as potent P2Y12 antagonists for the inhibition of platelet aggregation. These compounds, particularly those with substitutions at the 4-position of the pyrimidine, have shown exceptional potency, indicating potential applications in cardiovascular diseases (Parlow et al., 2009).

Imaging Dopamine Receptors

The synthesis of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, aimed to image dopamine D4 receptors, demonstrates the use of such compounds in developing radiopharmaceuticals for brain imaging, highlighting its importance in neuroscience and pharmacology (Eskola et al., 2002).

Fluorinated Polyamides

Synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, derived from diamines similar to the queried compound, have been explored for their potential applications in materials science. These polyamides exhibit high thermal stability, low dielectric constants, and good mechanical properties, making them suitable for advanced engineering applications (Liu et al., 2013).

Cancer Imaging

[18F]DASA-23, a novel radiopharmaceutical developed for measuring pyruvate kinase M2 levels by positron emission tomography (PET), is based on compounds similar to the queried chemical. This development signifies the compound's potential application in cancer diagnosis and monitoring, particularly in glioma (Patel et al., 2019).

Properties

IUPAC Name

4-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O2S/c20-16-6-2-3-7-17(16)28(26,27)25-14-12-23(13-15-25)18-8-9-21-19(22-18)24-10-4-1-5-11-24/h2-3,6-9H,1,4-5,10-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYTYTLMEYYCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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